Cas no 91103-47-8 (Boc-D-Ala-OMe)

Boc-D-Ala-OMe structure
Boc-D-Ala-OMe structure
Productnaam:Boc-D-Ala-OMe
CAS-nummer:91103-47-8
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00191865
CID:803290
PubChem ID:24865949

Boc-D-Ala-OMe Chemische en fysische eigenschappen

Naam en identificatie

    • BOC-D-Alanine methyl ester
    • Boc-D-Ala-OMe
    • D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • D-Boc alanine methyl ester
    • Methyl (R)-2-(tert-butoxycarbonylamino)propanoate
    • N-(tert-Butoxycarbonyl)-D-alanine methyl ester
    • (R)-methyl 2-(tert-butoxycarbonylamino)propanoate
    • METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
    • EN300-6731804
    • 91103-47-8
    • Q-101551
    • MFCD00191865
    • N-Boc-L-alanine Methyl Ester
    • N-t-Boc-D-alanine methyl ester
    • N-(tert-butyloxycarbonyl)-D-alanine methyl ester
    • Boc-D-Ala-OMe, 99%
    • SCHEMBL2380555
    • Q-101539
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
    • DTXSID20348471
    • BDBM36051
    • DS-15361
    • GJDICGOCZGRDFM-ZCFIWIBFSA-N
    • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • Methyl (tert-butoxycarbonyl)-D-alaninate
    • FD21032
    • J-300003
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)
    • N-Boc-D-Alanine Methyl Ester
    • AKOS016842905
    • CS-W015460
    • MDL: MFCD00191865
    • Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
    • InChI-sleutel: GJDICGOCZGRDFM-ZCFIWIBFSA-N
    • LACHT: N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC

Berekende eigenschappen

  • Exacte massa: 203.11600
  • Monoisotopische massa: 203.11575802g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 6
  • Complexiteit: 219
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Topologisch pooloppervlak: 64.6Ų
  • Aantal tautomers: 2

Experimentele eigenschappen

  • Kleur/vorm: solid
  • Dichtheid: 1.03 g/mL at 25 °C(lit.)
  • Smeltpunt: 34-37 °C (lit.)
  • Kookpunt: 277.8±23.0 ºC (760 Torr),
  • Vlampunt: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Brekindex: 1.4315 (estimate)
  • Oplosbaarheid: Slightly soluble (8.7 g/l) (25 º C),
  • PSA: 64.63000
  • LogboekP: 1.46350
  • Optische activiteit: [α]20/D +45°, c = 1 in methanol

Boc-D-Ala-OMe Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB446711-10 g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); .
91103-47-8
10g
€102.70 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61110-25g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
91103-47-8 97%
25g
¥277.0 2022-04-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136812-100g
Boc-D-Ala-OMe
91103-47-8 98%
100g
¥629.90 2023-09-04
Enamine
EN300-6731804-0.25g
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
91103-47-8 95.0%
0.25g
$19.0 2025-03-13
abcr
AB446711-5 g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); .
91103-47-8
5g
€86.40 2023-07-18
Fluorochem
222227-5g
Boc-D-Ala-OMe
91103-47-8 95%
5g
£26.00 2022-02-28
abcr
AB446711-100 g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); .
91103-47-8
100g
€351.60 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B860356-1g
Boc-D-Alanine Methyl Ester
91103-47-8 ≥97%
1g
¥63.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JH266-5g
Boc-D-Ala-OMe
91103-47-8 97%
5g
155.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JH266-20g
Boc-D-Ala-OMe
91103-47-8 97%
20g
389.0CNY 2021-08-04

Boc-D-Ala-OMe Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  rt → 0 °C; 0 °C → rt; overnight, rt
Referentie
Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)
Turlington, Mark; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Referentie
Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent
Merino, Pedro; et al, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  10 h, pH 8, 35 °C
Referentie
Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002
Zheng, Jian-yong; et al, Catalysis Communications, 2015, 60, 134-137

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Periodic acid Solvents: Diethyl ether
1.2 Reagents: Monosodium phosphate ,  Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Referentie
Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent
Merino, Pedro; et al, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Methanol
Referentie
Mild, efficient cleavage of arenesulfonamides by magnesium reduction
Nyasse, Barthelemy; et al, Chemical Communications (Cambridge), 1997, (11), 1017-1018

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
A Bronsted Acidic Deep Eutectic Solvent for N-Boc Deprotection
Procopio, Debora ; et al, Catalysts, 2022, 12(11),

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Diethyl ether ,  Methanol ,  Benzene ;  rt; 1 h, rt
Referentie
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

Boc-D-Ala-OMe Raw materials

Boc-D-Ala-OMe Preparation Products

Boc-D-Ala-OMe Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91103-47-8)Boc-D-Ala-OMe
A847864
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):278.0